N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-iodobenzamide
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Description
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-iodobenzamide is a useful research compound. Its molecular formula is C19H15ClIN3O2 and its molecular weight is 479.7. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Properties
Research indicates that compounds structurally related to N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-iodobenzamide have shown potential as antimicrobial and antifungal agents. For instance, new quinazolines and pyridazinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities against various pathogens, including Escherichia coli and Staphylococcus aureus (Desai, Shihora, & Moradia, 2007) (Sukuroglu et al., 2012).
Anticancer Activity
Several studies have synthesized related compounds to evaluate their potential anticancer activities. A focus on the synthesis of nitrogen heterocycles from related compounds has been explored for their possible use in anticancer treatments (Behalo & Aly, 2011). Additionally, the anticancer activity of some pyridazine derivatives against various cancer cell lines has been investigated, showing promising results (Sharma et al., 2013).
Anticonvulsant and Muscle Relaxant Activities
Compounds structurally similar to this compound have been evaluated for their anticonvulsant and muscle relaxant activities. Studies have shown that certain derivatives possess significant activity in this regard, which could have implications for the treatment of neurological disorders (Sharma et al., 2013).
Dopamine Receptor Studies
Research involving N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound with some structural similarities, has been used in studies to determine dopamine D(4) receptor density, highlighting its potential use in neurological research (Colabufo et al., 2001).
Molecular Docking and Structure-Affinity Relationship Studies
The structure-affinity relationships of derivatives have been explored to understand their binding profiles at various receptors, which is crucial for drug development and understanding receptor-ligand interactions (Perrone et al., 2000).
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-iodobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClIN3O2/c20-14-7-5-13(6-8-14)17-9-10-18(25)24(23-17)12-11-22-19(26)15-3-1-2-4-16(15)21/h1-10H,11-12H2,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOCVROYZUQMFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClIN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.